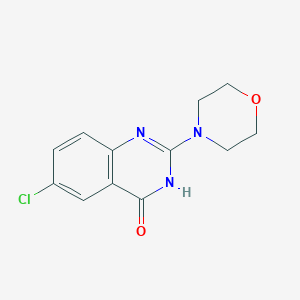

6-Chloro-2-morpholinoquinazolin-4(1H)-one

Beschreibung

6-Chlor-2-morpholinochinazolin-4(1H)-on ist eine chemische Verbindung, die zur Chinzolinon-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorgruppe an der 6. Position, einer Morpholinogruppe an der 2. Position und einer Chinzolinon-Kernstruktur aus. Chinzolinone sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Eigenschaften

CAS-Nummer |

61741-54-6 |

|---|---|

Molekularformel |

C12H12ClN3O2 |

Molekulargewicht |

265.69 g/mol |

IUPAC-Name |

6-chloro-2-morpholin-4-yl-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H12ClN3O2/c13-8-1-2-10-9(7-8)11(17)15-12(14-10)16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H,14,15,17) |

InChI-Schlüssel |

GBXRGSDBBFYACP-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Chlor-2-morpholinochinazolin-4(1H)-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlorgruppe an der 6. Position kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidationsreaktionen: Die Morpholinogruppe kann zu N-Oxiden oxidiert werden.

Reduktionsreaktionen: Der Chinzolinon-Kern kann zu Dihydrochinalinonen reduziert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydrid (NaH), Kaliumcarbonat (K2CO3) und verschiedene Nucleophile. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden unter milden Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Die Hauptprodukte sind die substituierten Chinzolinone mit verschiedenen funktionellen Gruppen, die die Chlorgruppe ersetzen.

Oxidationsreaktionen: Die Hauptprodukte sind die N-Oxide der Morpholinogruppe.

Reduktionsreaktionen: Die Hauptprodukte sind die Dihydrochinalinone.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-morpholinoquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The morpholino group can be oxidized to form N-oxides.

Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are the substituted quinazolinones with various functional groups replacing the chloro group.

Oxidation Reactions: The major products are the N-oxides of the morpholino group.

Reduction Reactions: The major products are the dihydroquinazolinones.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-2-morpholinochinazolin-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang zum Substrat blockiert. Es kann auch die Rezeptoraktivität modulieren, indem es je nach dem beteiligten Rezeptor als Agonist oder Antagonist wirkt. Die durch diese Verbindung beeinflussten Pfade sind vielfältig und hängen vom jeweiligen biologischen Kontext ab, in dem sie verwendet wird.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-morpholinoquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. The pathways affected by this compound are diverse and depend on the specific biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

6-Chlor-2-morpholinochinazolin-4(1H)-on kann mit anderen Chinzolinon-Derivaten verglichen werden, wie zum Beispiel:

2-Methylchinalin-4(1H)-on: Fehlen die Chlor- und Morpholinogruppen, was zu unterschiedlichen biologischen Aktivitäten führt.

6-Brom-2-morpholinochinalin-4(1H)-on: Ähnliche Struktur, aber mit einer Bromgruppe anstelle einer Chlorgruppe, was seine Reaktivität und biologischen Eigenschaften beeinflussen kann.

4(3H)-Chinalin-4-on: Die Stammverbindung ohne Substituenten dient als Referenzpunkt, um die Auswirkungen verschiedener Substitutionen zu verstehen.

Die Einzigartigkeit von 6-Chlor-2-morpholinochinazolin-4(1H)-on liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen Chinzolinon-Derivaten eindeutige chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

6-Chloro-2-morpholinoquinazolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. The presence of the chloro and morpholino groups significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : It has shown promising results against viruses such as SARS-CoV-2. For instance, derivatives of quinazolinones have been reported with IC50 values in the low micromolar range against viral replication .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies report IC50 values indicating potent activity against cancer cells, with mechanisms involving interference with tubulin polymerization and reactive oxygen species (ROS) generation .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Targets : The compound acts on specific protein targets involved in cell signaling pathways, which can lead to apoptosis in cancer cells.

- Antioxidant Activity : By generating ROS, it can induce oxidative stress in cells, leading to cell death in malignant cells while sparing normal cells at lower concentrations .

Research Findings

Recent studies have highlighted the following key findings regarding the compound's biological activity:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and KB-V1, with IC50 values ranging from 14 nM to 20 nM .

- Antiviral Efficacy : The compound has shown effectiveness against viral strains, notably SARS-CoV-2, with IC50 values reported as low as 0.23 μM for derivatives .

- Selectivity Index : The selectivity index (SI) for certain derivatives indicates a favorable therapeutic window, suggesting potential for further development as an antiviral agent .

Data Table

The following table summarizes the biological activity data for this compound and its derivatives:

| Activity Type | Cell Line / Virus | IC50 Value (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 14 | |

| Cytotoxicity | KB-V1 | 20 | |

| Antiviral Activity | SARS-CoV-2 | 0.23 | |

| Antiviral Activity | MERS-CoV | 0.93 |

Case Studies

Several case studies have been conducted to explore the efficacy of quinazolinone derivatives, including:

- Case Study on Anticancer Activity : A study involving various derivatives showed that modifications on the quinazoline core could enhance cytotoxic effects against specific cancer types. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents.

- Case Study on Antiviral Potential : Research focusing on the antiviral properties of quinazolinones against coronaviruses demonstrated that specific structural modifications could lead to significantly improved inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.